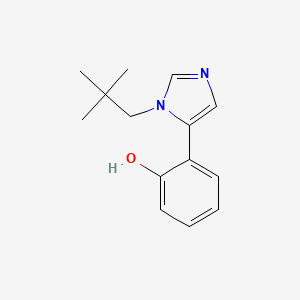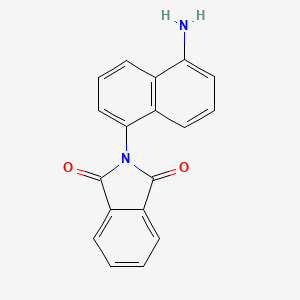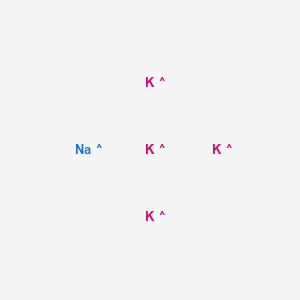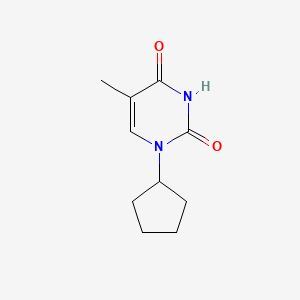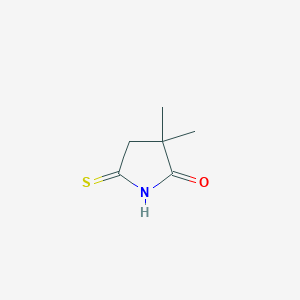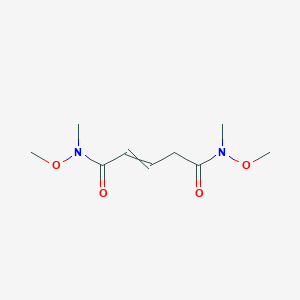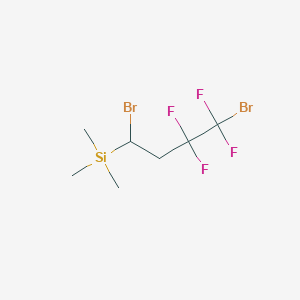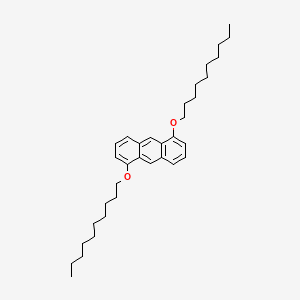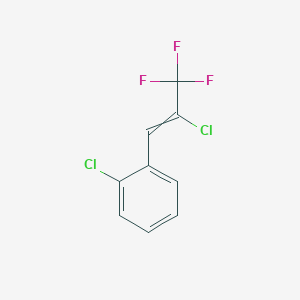![molecular formula C25H32F2 B14289549 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene CAS No. 139395-95-2](/img/structure/B14289549.png)
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two fluorine atoms and a heptylcyclohexyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the heptylcyclohexyl group and the difluorobenzene ring.
Reaction Conditions: The heptylcyclohexyl group is attached to the benzene ring through a series of reactions, including Friedel-Crafts alkylation and subsequent fluorination.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
化学反应分析
Types of Reactions
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms and the heptylcyclohexyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by altering the activity of target proteins.
相似化合物的比较
Similar Compounds
1,2-Difluorobenzene: A simpler compound with only two fluorine atoms attached to the benzene ring.
4-(4-Heptylcyclohexyl)benzene: Lacks the fluorine atoms but has the heptylcyclohexyl group.
1,4-Difluoro-2-(4-heptylcyclohexyl)benzene: A positional isomer with different placement of the fluorine atoms.
Uniqueness
1,2-Difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene is unique due to the combination of fluorine atoms and the heptylcyclohexyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
139395-95-2 |
|---|---|
分子式 |
C25H32F2 |
分子量 |
370.5 g/mol |
IUPAC 名称 |
1,2-difluoro-4-[4-(4-heptylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C25H32F2/c1-2-3-4-5-6-7-19-8-10-20(11-9-19)21-12-14-22(15-13-21)23-16-17-24(26)25(27)18-23/h12-20H,2-11H2,1H3 |
InChI 键 |
ZEYWVWKPIJUOLS-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


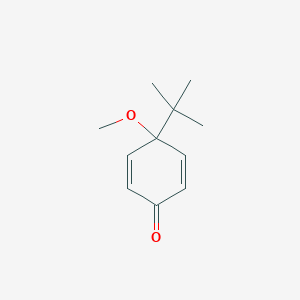
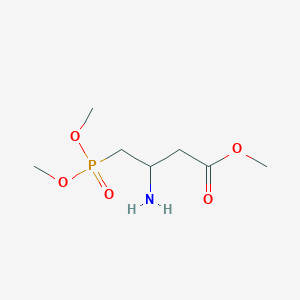
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
